molecular formula C8H13N3O2 B1449350 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine CAS No. 1781170-15-7

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine

Cat. No.: B1449350
CAS No.: 1781170-15-7
M. Wt: 183.21 g/mol
InChI Key: XOSGOQVMKNGIAK-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine is a chemical hybrid molecule designed for pharmaceutical and life sciences research. Its structure incorporates two prominent pharmacophores: a 1,3,4-oxadiazole ring and a morpholine ring. The 1,3,4-oxadiazole moiety is a well-documented scaffold in medicinal chemistry, known for its significant biological activities, which include serving as a hydrolytically stable bioisostere for esters and carboxamides . This ring system is frequently investigated for its potential antimicrobial , anticancer , antitubercular , and antiviral properties . The morpholine ring is another critical heterocycle found in numerous therapeutic agents, contributing to favorable pharmacokinetic properties and often playing a key role in a molecule's binding affinity with biological receptors . Research into hybrid molecules containing both oxadiazole and morpholine units suggests that their combination can lead to enhanced or broad-spectrum biological activity, making them valuable scaffolds for developing new therapeutic agents for diseases such as diabetes, tuberculosis, and various cancers . This compound is presented as a key intermediate or novel chemical entity for researchers exploring structure-activity relationships (SAR), conducting high-throughput screening, and developing new bioactive molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGOQVMKNGIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring system is commonly synthesized via cyclization reactions involving hydrazides or semicarbazides with appropriate reagents. Key synthetic routes include:

One-Pot Synthesis and Functionalization Strategy for 2,5-Disubstituted 1,3,4-Oxadiazoles

A recent and highly efficient method involves a one-pot, two-stage synthesis starting from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides or amine coupling partners. This approach is particularly relevant for preparing 2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine, as it allows direct installation of diverse substituents at both the 2- and 5-positions.

Key features of this method:

  • Stage 1: Formation of monosubstituted 1,3,4-oxadiazole from a carboxylic acid and NIITP via dehydrative cyclization. For example, ethyl-substituted oxadiazoles can be synthesized by choosing ethyl-substituted carboxylic acids.

  • Stage 2: Copper-catalyzed C–H functionalization (arylation or amination) of the oxadiazole at the 2-position with nucleophiles such as morpholine derivatives.

Optimized reaction conditions include:

Parameter Optimal Condition
Solvent 1,4-Dioxane
Temperature (Stage 1) 80 °C
NIITP Equivalents 1.1 equiv
Copper(I) Iodide Catalyst 20 mol %
1,10-Phenanthroline Ligand 40 mol %
Base Cesium carbonate, 1.5 equiv
Reaction Time (Stage 1) 3 hours

This method achieves high yields (up to 78% isolated yield for model compounds) without isolation of intermediates, making it practical and scalable.

Specific Preparation of this compound

Applying the above strategy to prepare this compound involves:

  • Starting with propionic acid (ethyl-substituted carboxylic acid) as the 5-position substituent source.

  • Reacting propionic acid with NIITP under dehydrative cyclization conditions to form the 5-ethyl-1,3,4-oxadiazole intermediate.

  • Subsequent copper-catalyzed amination with morpholine or N-(benzoyloxy)morpholine as the electrophilic aminating reagent to introduce the morpholine substituent at the 2-position of the oxadiazole ring.

This one-pot sequence avoids the need for isolating intermediates and provides the target compound in good yields (typically 60–80%).

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Oxidative heterocyclization of semicarbazones Substituted semicarbazones Eosin-Y, visible light, O2 Ambient temperature, light 92–94 Mild, green method
Pd-catalyzed oxidative annulation Substituted hydrazides + isocyanides Pd catalyst, toluene, oxygen Elevated temperature High Requires Pd catalyst
Cyclization of acylthiosemicarbazides Acylthiosemicarbazides NaOH, KI, ethanol heating Reflux Moderate Two-step process
Carbodiimide-mediated cyclization Thiosemicarbazides EDC·HCl Mild conditions High Regioselective, high yield
One-pot NIITP-based synthesis + amination Carboxylic acid (e.g., propionic acid), NIITP, morpholine CuI, 1,10-phenanthroline, Cs2CO3 80 °C, 3 h + amination step 60–80 Streamlined, versatile, suitable for scale-up

Research Findings and Notes

  • The one-pot NIITP-based method is notable for its streamlined synthesis , combining ring formation and functionalization in a single reaction vessel, reducing purification steps and improving overall efficiency.

  • The copper-catalyzed amination step uses N-(benzoyloxy)morpholine as an electrophilic amine source, enabling regioselective substitution at the 2-position of the oxadiazole ring.

  • The method tolerates a wide variety of functional groups and substitution patterns, including heteroaryl and alkyl carboxylic acids, making it broadly applicable for medicinal chemistry and API functionalization.

  • Reaction optimization studies indicate that excessive catalyst loading can reduce yields, highlighting the importance of precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine typically involves multistep reactions starting from readily available precursors. The general approach includes:

  • Formation of Oxadiazole : The initial step often involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form oxadiazole rings.
  • Morpholine Attachment : Morpholine can be introduced through nucleophilic substitution reactions where morpholine acts as a nucleophile attacking an electrophilic center on the oxadiazole derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study reported that various substituted oxadiazoles exhibited significant cytotoxicity against cancer cell lines such as LN229 glioblastoma cells. The compounds induced apoptosis by damaging DNA and inhibiting cell proliferation .
  • In vivo studies using Drosophila melanogaster models indicated that certain derivatives lowered glucose levels significantly, suggesting potential dual activity against cancer and diabetes .

Antidiabetic Properties

Research has also focused on the antidiabetic effects of oxadiazole derivatives:

  • Compounds derived from oxadiazoles have shown promising results in reducing blood glucose levels in diabetic models. The mechanism often involves enhancing insulin sensitivity or modulating glucose metabolism pathways .

Antimicrobial Activity

Oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity:

  • A series of synthesized oxadiazoles were screened for antibacterial and antifungal activities. Some compounds showed moderate to strong effects against various pathogens, indicating their potential as therapeutic agents in treating infections .

Case Study 1: Anticancer Efficacy

In a study published in 2022, researchers synthesized a range of 1,3,4-oxadiazole derivatives and evaluated their anticancer properties against glioblastoma cell lines. The results indicated that specific derivatives not only inhibited cell growth but also triggered apoptosis through DNA damage mechanisms. This study emphasizes the potential therapeutic applications of this compound in oncology .

Case Study 2: Antidiabetic Activity

Another significant investigation involved testing various oxadiazole derivatives for their antidiabetic effects in genetically modified Drosophila melanogaster. Compounds were assessed for their ability to lower glucose levels effectively. The study concluded that certain derivatives could serve as effective agents for managing diabetes due to their ability to regulate metabolic pathways .

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and morpholine rings. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Key Observations:

Bulkier substituents (e.g., 4-chlorophenylethyl) in analogues like compound 5a–b increase specificity for nociceptive receptors but may reduce solubility .

Biological Activity :

  • The morpholine ring in this compound contributes to its dual activity as an antimicrobial and cyclooxygenase inhibitor, whereas indole- or triazole-containing analogues exhibit narrower target selectivity .
  • Dichlorophenyl-substituted oxadiazoles (e.g., compound 5c) show higher cyclooxygenase inhibition but poorer ADMET profiles compared to the ethyl-morpholine derivative .

Physicochemical and ADMET Properties :

  • All tested compounds, including this compound, comply with Lipinski’s Rule of Five and Veber’s criteria , ensuring drug-likeness .
  • The ethyl-morpholine derivative exhibits >30% predicted intestinal absorption, outperforming chlorophenyl-substituted analogues in bioavailability .

Key Observations:

  • The ethyl-morpholine derivative achieves high synthetic yields (~85%) comparable to benzyl-oxadiazole-thiols (87%) but with superior stability under physiological conditions .
  • Dichlorophenyl analogues require complex multi-step synthesis, reducing practicality for large-scale production .

Biological Activity

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that combines the oxadiazole and morpholine moieties, both of which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12N4O Molecular Formula \text{C}_8\text{H}_{12}\text{N}_4\text{O}\quad \text{ Molecular Formula }

This compound features an ethyl-substituted oxadiazole ring linked to a morpholine ring, which enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Bacillus subtilis208 µg/mL

These results suggest that the compound has moderate to strong antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Caspase activation
HCT116 (Colon Cancer)15.0DNA damage induction
MCF7 (Breast Cancer)10.0Cell cycle arrest

The compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function in neurodegenerative models.
  • Topoisomerase I Inhibition : Studies indicate that the compound interacts with topoisomerase I, disrupting DNA replication in cancer cells .
  • Apoptotic Pathways : Activation of caspases suggests that the compound can trigger programmed cell death in malignant cells .

Case Studies

A recent study investigated the effects of this compound on animal models with induced tumors. The results indicated a significant reduction in tumor size and weight compared to control groups treated with placebo.

Case Study Summary

  • Objective : Evaluate the anticancer efficacy of this compound.
  • Method : Tumor-bearing mice were treated with varying doses (5 mg/kg to 20 mg/kg) for four weeks.
  • Results : A dose-dependent reduction in tumor volume was observed, with the highest dose achieving a reduction of approximately 60% compared to controls.

Q & A

Basic: What are the standard synthetic routes for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine?

Methodological Answer:
A common approach involves cyclization reactions using hydrazide precursors. For example:

Hydrazide Formation: React morpholine derivatives with ethyl chlorooxoacetate to form a hydrazide intermediate.

Cyclization: Treat the hydrazide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux to form the 1,3,4-oxadiazole ring .

Purification: Use thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetate:water, 8.7:1.2:1.1) to confirm purity .
Safety Note: Ensure proper ventilation and protective equipment (safety glasses, face shields) due to hazardous reagents like cyanogen bromide or POCl₃ .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve bond lengths and angles (e.g., mean σ(C–C) = 0.004 Å) to validate the oxadiazole-morpholine scaffold .
  • NMR Spectroscopy: Analyze ¹H and ¹³C spectra for characteristic shifts (e.g., morpholine protons at δ 3.6–3.8 ppm; oxadiazole carbons at ~165 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₃N₃O₂) .

Basic: How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • Chemical Reactivity: Test compatibility with common solvents (e.g., DMSO, methanol) and avoid strong acids/oxidizers to prevent hazardous decomposition .
  • Storage: Store at 2–8°C in inert atmospheres (argon/nitrogen) to minimize oxidation .

Advanced: How can reaction conditions be optimized to improve yield in oxadiazole ring formation?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction efficiency .
  • Kinetic Studies: Use high-performance liquid chromatography (HPLC) to monitor intermediate conversion rates and adjust reflux duration .

Advanced: How to resolve discrepancies in NMR data during characterization?

Methodological Answer:

  • Dynamic Effects: Check for tautomerism or conformational exchange using variable-temperature NMR (e.g., 25–60°C) .
  • Isotopic Labeling: Synthesize deuterated analogs to assign overlapping proton signals .
  • Cross-Validation: Compare experimental data with computational predictions (DFT calculations for ¹³C chemical shifts) .

Advanced: What experimental designs are suitable for evaluating biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against target enzymes (e.g., SARS-CoV-2 main protease) using fluorescence-based assays .
    • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Mechanistic Studies: Employ molecular docking (AutoDock Vina) to predict binding interactions with viral proteins .

Advanced: How to address data contradictions in toxicity studies?

Methodological Answer:

  • Dose-Response Analysis: Perform acute toxicity assays (OECD Guideline 423) at varying concentrations to identify threshold effects .
  • Metabolite Profiling: Use LC-MS to detect toxic decomposition products (e.g., morpholine oxides) .
  • Species-Specific Models: Compare results across multiple models (e.g., zebrafish embryos vs. murine models) to account for metabolic differences .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Modeling: Use SwissADME or pkCSM to predict absorption (LogP), cytochrome P450 interactions, and blood-brain barrier penetration .
  • Molecular Dynamics (MD): Simulate binding stability with target proteins (e.g., >50 ns simulations in GROMACS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine
Reactant of Route 2
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.